molecular formula C18H25N3O2 B4440268 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile

Cat. No. B4440268
M. Wt: 315.4 g/mol
InChI Key: XCICRKYWHHRREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile, commonly known as DMPEA-QN or DMQ, is a quinuclidine-based compound that has gained significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

DMPEA-QN acts as a selective agonist for the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is involved in cognitive function and memory. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which ultimately leads to the release of calcium ions from intracellular stores. This increase in calcium ions leads to the activation of various downstream effectors, including protein kinase C and calcium/calmodulin-dependent protein kinase II, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
DMPEA-QN has been shown to have various biochemical and physiological effects. This compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory. DMPEA-QN has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMPEA-QN has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

DMPEA-QN has several advantages for lab experiments. This compound is relatively easy to synthesize using the Pictet-Spengler reaction, and it has shown promising results in scientific research applications. However, there are also some limitations to using DMPEA-QN in lab experiments. This compound is highly reactive and can undergo oxidation and degradation, which can affect its activity. Additionally, DMPEA-QN has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for DMPEA-QN research. One potential area of research is the development of more stable analogs of DMPEA-QN that can be used in vivo. Another potential area of research is the investigation of the potential therapeutic applications of DMPEA-QN for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA-QN and its effects on synaptic plasticity and memory formation.

Scientific Research Applications

DMPEA-QN has shown promising results in scientific research applications, particularly in the field of neuroscience. This compound has been shown to act as a selective agonist for the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. DMPEA-QN has also been shown to enhance long-term potentiation, a process that is critical for learning and memory. Additionally, DMPEA-QN has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-azabicyclo[2.2.2]octane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-22-16-4-3-14(11-17(16)23-2)5-8-20-18(12-19)13-21-9-6-15(18)7-10-21/h3-4,11,15,20H,5-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCICRKYWHHRREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2(CN3CCC2CC3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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